

1-(2-Naphthyl)propan-1-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-(2-Naphthyl)propan-1-one**

Cat. No.: **B1583374**

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Naphthyl)propan-1-one**: Properties, Synthesis, and Applications

Abstract

1-(2-Naphthyl)propan-1-one, also known as 2'-propionaphthone, is an aromatic ketone featuring a naphthalene ring system. While a seemingly simple molecule, it serves as a critical and versatile intermediate in synthetic organic chemistry. Its structural motif is a foundational element in the development of more complex molecules targeted for applications in medicinal chemistry, materials science, and clinical research. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **1-(2-Naphthyl)propan-1-one**, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications for researchers, scientists, and professionals in drug development. The document emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are crucial for reaction planning, purification, and analytical characterization.

The molecular weight of **1-(2-Naphthyl)propan-1-one** is 184.23 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ O	[1][2][3]
Molecular Weight	184.23 g/mol	[1][2][4]
IUPAC Name	1-(naphthalen-2-yl)propan-1-one	[1][5]
CAS Number	6315-96-4	[2][3][5]
Synonyms	2'-Propionaphthone, 1-(2-naphthyl)-1-propanone	[1]
Appearance	White to light yellow solid (typical)	[6] (Inferred from similar compounds)
Exact Mass	184.088815 Da	[1]

Synthesis and Purification: A Validated Approach

The most common and efficient method for synthesizing **1-(2-Naphthyl)propan-1-one** is the Friedel-Crafts acylation of naphthalene.[3] This reaction is a cornerstone of electrophilic aromatic substitution and is chosen for its reliability and high yield when performed under optimized conditions.

Principle of Synthesis

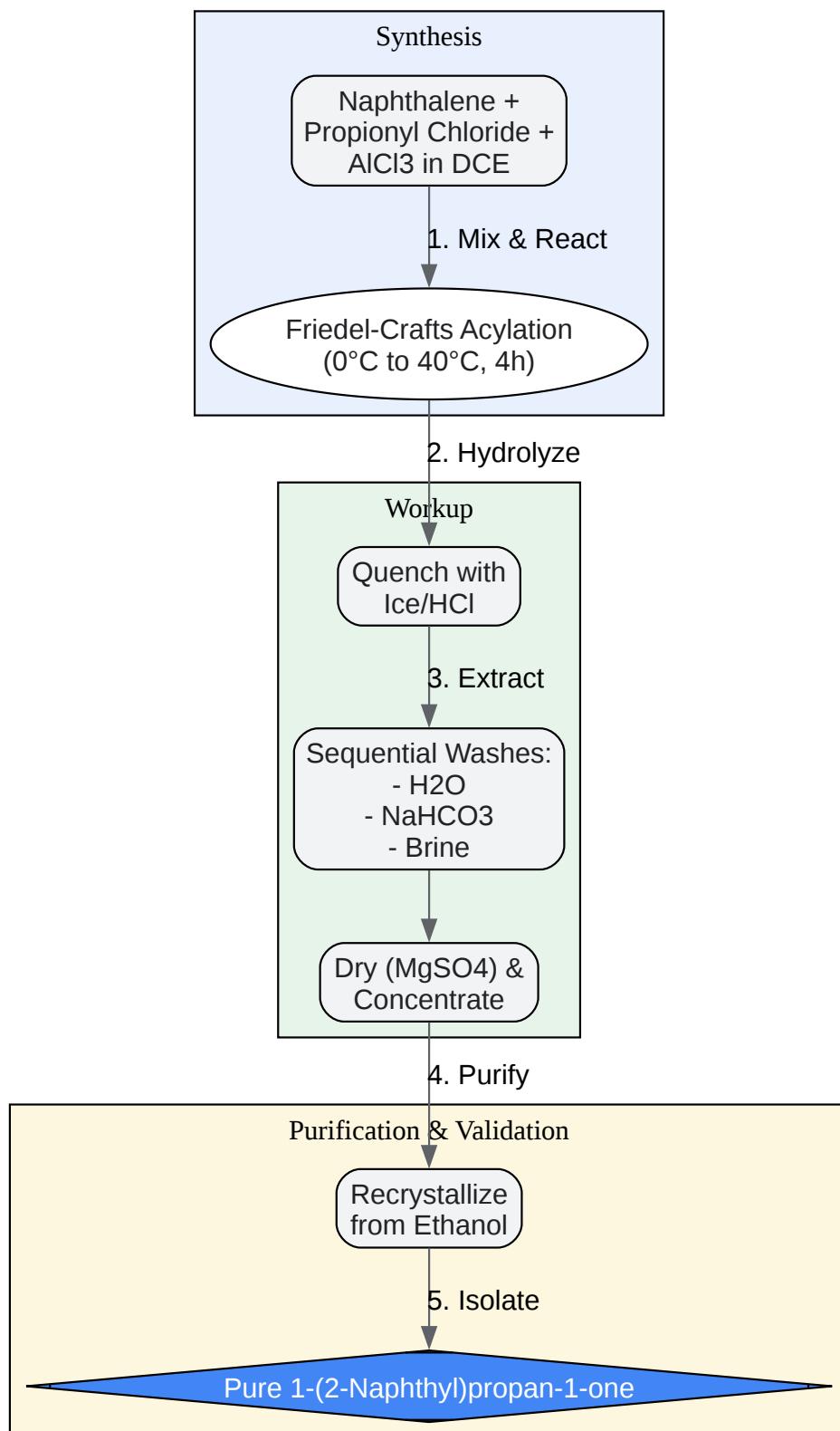
The reaction involves treating naphthalene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich naphthalene ring. The substitution occurs preferentially at the 2-position (beta-position) of naphthalene over the 1-position (alpha-position) under thermodynamic control (e.g., higher temperatures or longer reaction times), as the resulting product is sterically less hindered and more stable.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and subsequent characterization to confirm product identity and purity.

Materials:

- Naphthalene
- Propionyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- 1,2-Dichloroethane (anhydrous)
- Hydrochloric acid (5% aqueous solution)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol (for recrystallization)


Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous 1,2-dichloroethane.
- Catalyst Suspension: Cool the flask in an ice bath to 0°C and slowly add anhydrous aluminum chloride with stirring.
- Reactant Addition: Dissolve naphthalene in 1,2-dichloroethane and add it to the stirred suspension.
- Acylation: Add propionyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C . The causality here is critical: slow, cold addition prevents side reactions and controls the exothermic nature of the acylium ion formation.
- Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., $35\text{-}40^\circ\text{C}$) for 2-4 hours to ensure the reaction proceeds to

completion under thermodynamic control.[\[3\]](#)

- Quenching (Hydrolysis): Cool the reaction mixture back down in an ice bath and very slowly pour it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complexes and neutralizes the catalyst.
- Workup and Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification (Self-Validation): The crude product is a solid. Purify it via recrystallization from a suitable solvent like ethanol. The formation of well-defined crystals is the first validation of purity. The purity should then be confirmed by melting point analysis and the analytical techniques described in Section 3.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-(2-Naphthyl)propan-1-one**.

Analytical Characterization

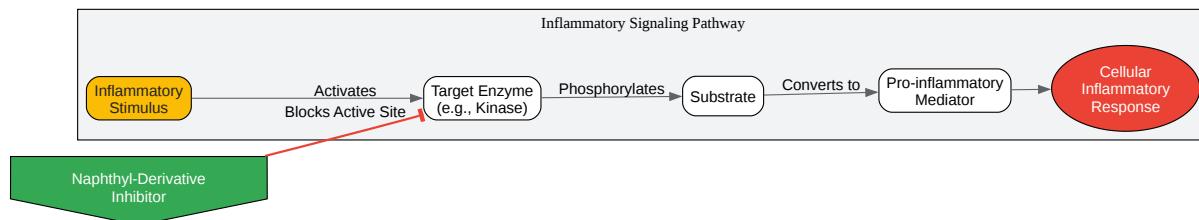
Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for further use, especially in drug development.

Technique	Expected Result	Rationale
¹ H NMR	Aromatic protons in the naphthalene region (δ 7.5-8.5 ppm), a quartet for the -CH ₂ - group (δ ~3.1 ppm), and a triplet for the -CH ₃ group (δ ~1.2 ppm).	Provides a map of the proton environment, confirming the connectivity of the ethyl ketone group to the naphthalene ring.
¹³ C NMR	A carbonyl carbon signal (C=O) downfield (δ ~200 ppm), multiple signals in the aromatic region (δ ~125-135 ppm), and two aliphatic signals for the ethyl group.	Confirms the presence of the ketone functional group and the carbon skeleton. ^[1]
Mass Spec. (MS)	A molecular ion peak (M ⁺) at m/z = 184.23. Characteristic fragmentation patterns (e.g., loss of the ethyl group).	Verifies the molecular weight and provides further structural evidence. ^[1]
Infrared (IR)	A strong, sharp absorption band around 1680-1700 cm ⁻¹ corresponding to the C=O stretch of an aryl ketone. C-H aromatic stretches above 3000 cm ⁻¹ .	Confirms the presence of the key carbonyl functional group. ^[1]
Melting Point	A sharp melting range.	A narrow melting range is a strong indicator of high purity.

Applications in Research and Drug Development

1-(2-Naphthyl)propan-1-one is not typically an active pharmaceutical ingredient (API) itself but rather a valuable scaffold. The naphthalene moiety is present in numerous approved drugs, such as Nafcillin and Tolnaftate, highlighting its privileged status in medicinal chemistry.[7]

Intermediate for Bioactive Molecules


- Anti-inflammatory Agents: The core structure is related to known anti-inflammatory compounds. For example, derivatives like 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen, although synthesized differently) showcase the therapeutic potential of the naphthylpropanoic scaffold.[8]
- Antimalarial Compounds: Research has identified 1-aryl-3-substituted propanol derivatives, synthesized from related ketone scaffolds, as having promising activity against *Plasmodium falciparum*, the parasite responsible for malaria.[9]
- Central Nervous System (CNS) Agents: The naphthalene ring can be used to modify known psychoactive scaffolds. A derivative, 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN), was synthesized and investigated as a novel synthetic cathinone, demonstrating rewarding and reinforcing properties in animal models, likely through interaction with dopamine pathways.[10] This highlights the scaffold's utility in probing neurological targets.

Precursor for Advanced Materials

- Fluorescent Probes: The naphthalene ring system is inherently fluorescent. Analogs of well-known fluorophores like Prodan, which feature a naphthalene core with electron-donating and electron-withdrawing groups, are used to study microenvironments in biological systems like cell membranes.[9] **1-(2-Naphthyl)propan-1-one** serves as an excellent starting point for creating such molecular sensors.

Hypothetical Mechanism of Action for a Derivative

The diagram below illustrates a hypothetical mechanism where a derivative of **1-(2-Naphthyl)propan-1-one**, functionalized to be an enzyme inhibitor, blocks a signaling pathway relevant to inflammation.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of an enzyme in a signaling pathway by a drug candidate.

Safety and Handling

As with all laboratory chemicals, **1-(2-Naphthyl)propan-1-one** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for specific handling and disposal information before use.

Conclusion

1-(2-Naphthyl)propan-1-one is a compound of significant strategic importance in chemical synthesis. Its molecular weight of 184.23 g/mol and well-defined physicochemical properties make it a reliable starting material. Through robust synthetic methods like Friedel-Crafts acylation, it can be produced in high purity, as verified by standard analytical techniques. For researchers and drug development professionals, this molecule represents a key building block, providing access to novel compounds with potential therapeutic applications ranging from anti-inflammatory and antimalarial agents to probes for studying the central nervous system and advanced fluorescent materials. Its continued use as a versatile intermediate underscores the enduring value of fundamental chemical scaffolds in driving scientific innovation.

References

- Title: 1-(2-Naphthyl)
- Title: 1-(2-NAPHTHYL)
- Title: US3562336A - Synthesis of naphthalene derivatives Source: Google Patents URL
- Title: **1-(2-naphthyl)propan-1-one** Source: NIST WebBook URL:[Link]
- Title: Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(2-Naphthyl)propan-1-one | C13H12O | CID 80587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-naphthyl)propan-1-one | 6315-96-4 [chemicalbook.com]
- 3. 1-(2-naphthyl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1-(2-naphthyl)propan-1-one [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1-(2-Naphthyl)propan-1-one molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583374#1-2-naphthyl-propan-1-one-molecular-weight\]](https://www.benchchem.com/product/b1583374#1-2-naphthyl-propan-1-one-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com